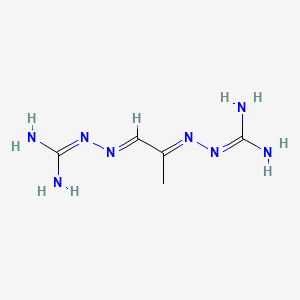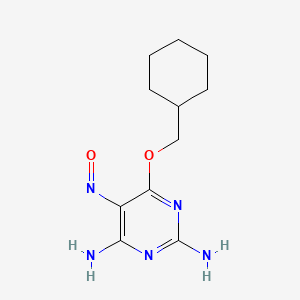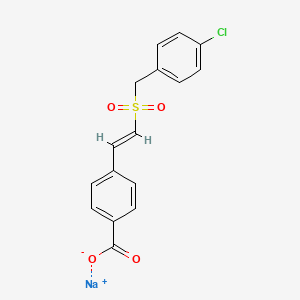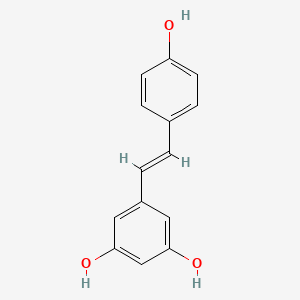![molecular formula C18H20ClN5 B1683974 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine CAS No. 885499-61-6](/img/structure/B1683974.png)
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Vue d'ensemble
Description
CCT128930 est un nouvel inhibiteur ATP-compétitif de la kinase sérine-thréonine AKT, également connue sous le nom de protéine kinase B. Ce composé a été découvert en utilisant des approches basées sur des fragments et sur la structure et est un composé pyrrolopyrimidique puissant. Il présente une forte sélectivité pour AKT par rapport à la protéine kinase A (PKA) en ciblant une seule différence d'acide aminé . AKT est fréquemment dérégulé dans le cancer, ce qui en fait une cible intéressante pour le développement de médicaments anticancéreux .
Applications De Recherche Scientifique
CCT128930 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of AKT and its downstream effects.
Biology: Employed in cellular and molecular biology research to investigate the role of AKT in cell survival, proliferation, and growth.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit AKT, which is frequently deregulated in cancer.
Industry: Utilized in the development of pharmacodynamic markers and biomarker assays for clinical trials.
In Vivo
In vivo studies of 4-CBP have focused on its ability to modulate a number of biological processes, including inflammation, cancer, and neurological disorders. For example, 4-CBP has been shown to reduce inflammation in a mouse model of colitis. It has also been shown to reduce the growth of tumor cells in a mouse model of lung cancer. Additionally, 4-CBP has been shown to reduce the symptoms of neurological disorders, such as Parkinson’s disease, in a mouse model.
In Vitro
In vitro studies of 4-CBP have focused on its ability to modulate a number of biological processes, including cell proliferation, apoptosis, and cell migration. For example, 4-CBP has been shown to reduce the proliferation of cancer cells in a cell culture model. It has also been shown to induce apoptosis in a cell culture model. Additionally, 4-CBP has been shown to reduce the migration of cancer cells in a cell culture model.
Mécanisme D'action
Target of Action
CCT128930, also known as “4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine”, is a potent, ATP-competitive, and selective inhibitor of Akt2 . Akt2 is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell differentiation, and transcription .
Mode of Action
CCT128930 interacts with Akt2 by competing with ATP, thereby inhibiting the kinase’s activity . This inhibition is achieved by targeting a single amino acid difference, which provides CCT128930 with a 28-fold greater selectivity for Akt2 than the closely related PKA kinase .
Biochemical Pathways
The primary biochemical pathway affected by CCT128930 is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular survival and metabolism. When Akt2 is inhibited by CCT128930, it leads to a decrease in the phosphorylation of a range of Akt substrates, consistent with Akt inhibition .
Pharmacokinetics
Pharmacokinetic studies have shown that potentially active concentrations of CCT128930 can be achieved in human tumor xenografts . CCT128930 shows a blood clearance of 0.092L/h and a volume of distribution of 140mL . The pharmacokinetic parameters evaluated in blood water by conventional methods differ significantly from those obtained from blood spot experiments .
Result of Action
CCT128930 exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of Akt substrates in multiple tumor cell lines in vitro . It causes a G1 arrest in PTEN-null U87MG human glioblastoma cells, consistent with Akt pathway blockade . Furthermore, CCT128930 also blocks the phosphorylation of several downstream Akt biomarkers in U87MG tumor xenografts, indicating Akt inhibition in vivo .
Action Environment
The action, efficacy, and stability of CCT128930 can be influenced by various environmental factors. For instance, for obtaining a higher solubility of CCT128930, the compound needs to be warmed at 37°C and shaken in an ultrasonic bath for a while . This suggests that temperature and physical agitation can affect the solubility and, therefore, the bioavailability of CCT128930.
Activité Biologique
4-CBP has been shown to have a number of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective activities. It has also been shown to have anti-angiogenic and anti-metastatic activities. Additionally, 4-CBP has been shown to have anti-oxidant and anti-apoptotic activities.
Biochemical and Physiological Effects
4-CBP has been shown to modulate a number of biochemical and physiological processes, including cell proliferation, apoptosis, and cell migration. Additionally, 4-CBP has been shown to modulate the activity of certain enzymes, such as caspases and kinases, which are involved in a variety of biological processes. It has also been shown to interact with certain receptors, such as the estrogen receptor, which may explain its ability to modulate certain biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-CBP in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has been shown to modulate a number of biological processes. However, there are some limitations to the use of 4-CBP in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 4-CBP is not fully understood, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 4-CBP are vast. Future research should focus on further elucidating the mechanism of action of 4-CBP, as well as its potential use in the development of novel therapeutic agents for the treatment of a variety of diseases. Additionally, further research should be conducted to determine the potential use of 4-CBP in the development of drug delivery systems. Furthermore, further research should be conducted to determine the potential use of 4-CBP in the development of novel imaging agents. Finally, further research should be conducted to determine the potential use of 4-CBP in the development of novel drug-targeting strategies.
Analyse Biochimique
Biochemical Properties
CCT128930 exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro, consistent with AKT inhibition . It interacts with the AKT2 enzyme, showing a high degree of selectivity (IC50= 6 nM for AKT2) over other kinases such as PKA (IC50= 168 nM) and p70S6K (IC50= 120 nM) .
Cellular Effects
CCT128930 has profound effects on various types of cells and cellular processes. It inhibits cell proliferation by inducing cell cycle arrest in G1 phase through downregulation of cyclinD1 and Cdc25A, and upregulation of p21, p27 and p53 . At higher doses, CCT128930 triggers cell apoptosis with activation of caspase-3, caspase-9, and PARP .
Molecular Mechanism
CCT128930 exerts its effects at the molecular level by binding to a vanilloid-like (VL) site, stabilizing the TRPM7 channel in the closed non-conducting state . This binding is accompanied by displacement of a lipid that resides in the VL site in the apo condition .
Temporal Effects in Laboratory Settings
CCT128930 also blocks the phosphorylation of several downstream AKT biomarkers in U87MG tumor xenografts, indicating AKT inhibition in vivo . Antitumor activity was observed with CCT128930 in U87MG and HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts .
Dosage Effects in Animal Models
In animal models, treatment of HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts with CCT128930 (40 mg/kg twice a day dosing × 5 of 7 days) had a profound antitumor effect with complete growth arrest .
Metabolic Pathways
CCT128930 is involved in the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling network .
Transport and Distribution
Pharmacokinetic studies established that potentially active concentrations of CCT128930 could be achieved in human tumor xenografts . The PK parameters evaluated in blood water by conventional methods differ significantly to those from the blood spot experiments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
CCT128930 est synthétisé en utilisant des approches basées sur des fragments et sur la structure. Les voies de synthèse spécifiques et les conditions réactionnelles ne sont pas largement détaillées dans la littérature publique. Il implique la formation d'une structure de base pyrrolopyrimidique, qui est un échafaudage courant en chimie médicinale .
Méthodes de production industrielle
Les méthodes de production industrielle de CCT128930 ne sont pas explicitement documentées dans la littérature disponible. Typiquement, la production de tels composés implique des techniques de synthèse organique à grande échelle, des procédés de purification et des mesures de contrôle de qualité strictes pour garantir une grande pureté et une grande cohérence .
Analyse Des Réactions Chimiques
Types de réactions
CCT128930 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs et les conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs de substitution : tels que les halogènes ou les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des dérivés réduits de CCT128930 .
Applications de la recherche scientifique
CCT128930 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé outil pour étudier l'inhibition d'AKT et ses effets en aval.
Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier le rôle d'AKT dans la survie, la prolifération et la croissance cellulaires.
Médecine : Exploré comme agent anticancéreux potentiel en raison de sa capacité à inhiber AKT, qui est fréquemment dérégulé dans le cancer.
Industrie : Utilisé dans le développement de marqueurs pharmacodynamiques et de tests de biomarqueurs pour les essais cliniques.
Mécanisme d'action
CCT128930 exerce ses effets en inhibant sélectivement AKT. Il se lie au site de liaison à l'ATP d'AKT, empêchant son activation et la phosphorylation subséquente des substrats en aval. Cette inhibition conduit au blocage de la voie de signalisation phosphatidylinositol 3-kinase (PI3K)-AKT-cible mammifère de la rapamycine (mTOR), ce qui entraîne une diminution de la survie, de la prolifération et de la croissance cellulaires . Le composé a montré une activité antitumorale significative dans divers xénogreffes tumorales humaines .
Comparaison Avec Des Composés Similaires
CCT128930 est comparé à d'autres inhibiteurs d'AKT similaires, tels que :
GDC-0068 : Un autre inhibiteur ATP-compétitif d'AKT1.
MK-2206 : Un inhibiteur allostérique d'AKT.
Perifosine : Un alkylphospholipide qui inhibe l'activation d'AKT.
Unicité
CCT128930 est unique en raison de sa forte sélectivité pour AKT par rapport à PKA, obtenue en ciblant une seule différence d'acide aminé. Il présente également une activité antiproliférative puissante et a été utilisé pour développer de nouveaux tests de biomarqueurs pour les essais cliniques .
Liste de composés similaires
- GDC-0068
- MK-2206
- Perifosine
- Triciribine
- Ipatasertib
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDZIGAXXNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590818 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885499-61-6 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

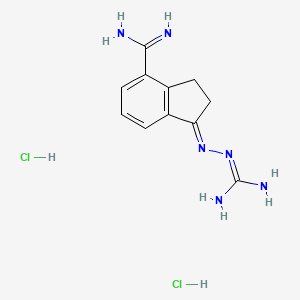
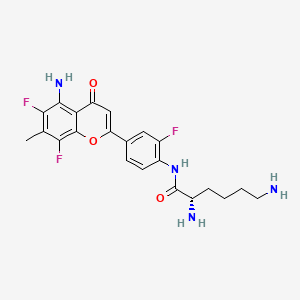


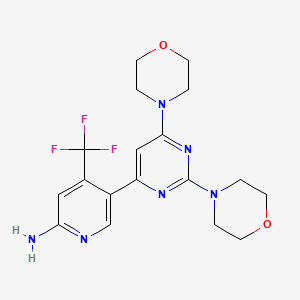

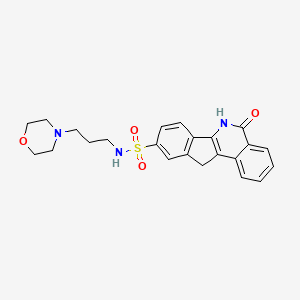
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)

